molecular formula C8H7N5O3D4 B602433 Acyclovir-d4 CAS No. 1185179-33-2

Acyclovir-d4

Cat. No. B602433
CAS RN: 1185179-33-2
M. Wt: 229.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acyclovir-d4 is intended for use as an internal standard for the quantification of acyclovir . It is a guanosine analog that has antiviral activity in vitro against the herpes simplex viruses, varicella zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase .


Molecular Structure Analysis

The molecular formula of Acyclovir-d4 is C8H11N5O3 . The structure of Acyclovir-d4 is illustrated in Figure 1 . As an antiviral drug of guanine nucleoside analogues, Acyclovir-d4 is one of the most commonly used antiviral drugs all around the world .


Chemical Reactions Analysis

Acyclovir is an antiviral agent that incorporates itself into viral DNA, preventing further synthesis . It inhibits DNA synthesis and viral replication after converting to acyclovir triphosphate by viral and cellular enzymes .


Physical And Chemical Properties Analysis

The molecular weight of Acyclovir-d4 is 229.23 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 229.11129621 g/mol .

Scientific Research Applications

Antiviral Drug Efficacy and Selectivity

Acyclovir-d4: is used as an internal standard for the quantification of acyclovir by GC- or LC-MS . Acyclovir itself is a guanosine analog antiviral drug effective against various herpes viruses. The deuterated form, Acyclovir-d4, helps in accurately measuring the drug concentration in biological samples, ensuring the efficacy and selectivity of the drug in clinical settings.

Toxicology

Understanding the toxicological profile of acyclovir is essential for safe human use. Acyclovir-d4 plays a significant role in toxicology studies by serving as a reference compound in analytical methods such as spectrophotometry, HPLC, and LC-MS/MS, which are used to assess the safety levels of acyclovir .

Analytical Method Development

Acyclovir-d4 is pivotal in developing and validating analytical methods for drug detection. It is used to create calibration curves and quality control samples for various analytical techniques, including electrochemical sensors, molecularly imprinted polymers (MIPs), and flow injection–chemiluminescence (FI-CL) .

Mechanism of Action

Target of Action

Acyclovir-d4, a deuterated compound of Acyclovir, is a synthetic analog of the purine nucleoside, guanosine . It has antiviral activity against herpes simplex viruses type 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV) . The primary targets of Acyclovir-d4 are the viral thymidine kinase (TK) enzymes encoded by these viruses .

Mode of Action

Acyclovir-d4 is selectively converted into its monophosphate form by the viral thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP). Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

Acyclovir-d4 interferes with the viral DNA polymerization through competitive inhibition with guanosine triphosphate and obligatory chain termination . This action affects the replication of the herpes simplex virus’s DNA, thereby inhibiting the virus’s ability to proliferate .

Pharmacokinetics

The pharmacokinetics of Acyclovir-d4 involves its conversion to the monophosphate form by viral thymidine kinase, and then to the diphosphate form by cellular guanylate kinase, and finally to the triphosphate form by various cellular enzymes . .

Result of Action

The molecular and cellular effects of Acyclovir-d4’s action involve the inhibition of viral DNA synthesis and viral replication . This results in the termination of the growing viral DNA chain and inactivation of the viral DNA polymerase . These actions effectively suppress the proliferation of the virus.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acyclovir-d4. It is known that continuous release and persistence of antiviral drugs in the environment, even at trace concentrations, can impose toxicity to the organisms present in the surroundings . Therefore, the environmental context is an important consideration in the use of antiviral drugs like Acyclovir-d4.

properties

IUPAC Name

2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXAQIIEYXACX-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.22g) in water (30ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44ml, containing 4.4mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol -- 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1mm Hg for 16 hours to give 0.20g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)guanine.
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0.22 g
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30 mL
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Synthesis routes and methods II

Procedure details

9-(benzoyloxyethoxymethyl)guanine (0.58g) and methanol (80ml) saturated with ammonia were heated in a bomb at 80° C. for 16 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure. The residue was thoroughly washed with ether and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.31g., 75% of theoretical), m.p. 256.5°-257° C.
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0.58 g
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Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine (0.375g) and methanol (80ml) saturated with anhydrous ammonia was heated in a bomb at 125° C. for 5 hours. The bomb was cooled in an ice bath and the reaction mixture removed. Solvent and excess ammonia were removed under reduced pressure at 50° C. After the residue was triturated with cold water to remove the ammonium chloride formed, the remaining solid was dried and then recrystallized from methanol to give pure 9-(2-hydroxyethoxymethyl)guanine (0.24g), m.p. 256.5°-257° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine
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0.375 g
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80 mL
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Synthesis routes and methods IV

Procedure details

To a mixture of acetic anhydride (1.2 ml) and p-toluenesulfonic acid (0.09 g) was added with stirring dioxolane (1.02 g) - caution, exothermic. The solution was allowed to cool for several minutes. Diacetylguanine (1.45 g) and dry toluene (9 ml) were added and the reaction mixture was stirred at reflux for 18 hr. and then allowed to cool to room temperature. The toluene was decanted off and the residue triturated several times with benzene. Methanol (10 ml) was added to the residue and evaporated under reduced pressure. To the residue was added 40% aqueous methylamine (10 ml) and the mixture heated on a steam bath for 20 min. The water and methylamine were removed under reduced pressure, ethanol (10 ml) was added and evaporated. The residue was thoroughly extracted with boiling methanol (700 ml total) and the combined extracts evaporated. The resulting solid was triturated with cold ethanol and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.3 g).
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1.2 mL
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0.09 g
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1.02 g
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Diacetylguanine
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1.45 g
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9 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl) adenine (0.22 g) in water (30 ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44 ml, containing 4.4 mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol - 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1 mm Hg for 16 hours to give 0.20 g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)quanine.
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0.22 g
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30 mL
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Q & A

Q1: What is the primary use of Acyclovir-d4 in the context of the provided research papers?

A1: Acyclovir-d4 serves as an internal standard (IS) in LC-MS/MS methods for quantifying Acyclovir in human plasma. [, ] This technique is crucial for accurate and precise measurements of Acyclovir concentrations, especially in bioequivalence studies. []

Q2: Why is the use of an internal standard like Acyclovir-d4 important in analyzing Acyclovir levels?

A2: Acyclovir analysis in biological samples, such as plasma, can be influenced by various factors that introduce variability during sample preparation and analysis. Using a structurally similar, stable isotope-labeled compound like Acyclovir-d4 helps to:

  • Improve accuracy and precision: The use of an IS improves the reliability and reproducibility of Acyclovir quantification, leading to more accurate and precise results. [, ]

Q3: Are there any specific challenges in analyzing Acyclovir, and how does the use of Acyclovir-d4 help to address these?

A3: One significant challenge in analyzing Valacyclovir, a prodrug of Acyclovir, is its tendency to hydrolyze into Acyclovir both in vivo and ex vivo. [] This conversion can lead to inaccurate Acyclovir measurements if not adequately controlled. The use of Acyclovir-d4, alongside appropriate sample collection and storage techniques, allows for accurate Acyclovir quantification even in the presence of Valacyclovir hydrolysis. []

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